molecular formula C17H25NO B10967769 N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Cat. No.: B10967769
M. Wt: 259.4 g/mol
InChI Key: OCVIZZBSKQAFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is an organic compound characterized by a cyclohexane ring attached to a carboxamide group, with a phenylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Starting Materials: Cyclohexanecarboxylic acid and 4-phenylbutan-2-amine.

    Activation of Carboxylic Acid: The carboxylic acid group of cyclohexanecarboxylic acid is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or an active ester.

    Amidation Reaction: The activated carboxylic acid is then reacted with 4-phenylbutan-2-amine under mild conditions, often in the presence of a base like triethylamine, to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale Activation: Using industrial-grade reagents for the activation of cyclohexanecarboxylic acid.

    Efficient Amidation: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylbutyl group can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-phenylbutan-2-yl)cyclohexanecarboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylbutan-2-yl)cyclopropanecarboxamide
  • N-(4-phenylbutan-2-yl)cyclobutanecarboxamide

Uniqueness

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclobutane analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H25NO/c1-14(12-13-15-8-4-2-5-9-15)18-17(19)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,19)

InChI Key

OCVIZZBSKQAFOD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.